(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one
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Overview
Description
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one is a chemical compound characterized by its unique structure, which includes a five-membered oxolan-2-one ring and a nitrophenyl group with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Introduction of new functional groups in place of the methoxy groups.
Scientific Research Applications
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares the same nitrophenyl group but differs in the presence of an ethanol moiety instead of the oxolan-2-one ring.
Thiophene Derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
1530-59-2 |
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Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H13NO6/c1-18-11-6-9(5-8-3-4-20-13(8)15)10(14(16)17)7-12(11)19-2/h5-7H,3-4H2,1-2H3/b8-5+ |
InChI Key |
VQQQXNNQIYCWKZ-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\CCOC2=O)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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